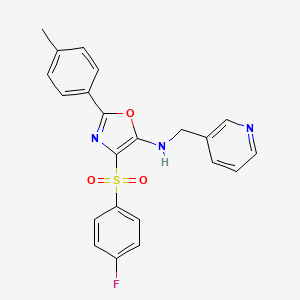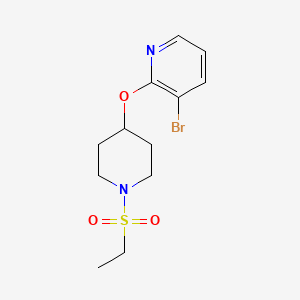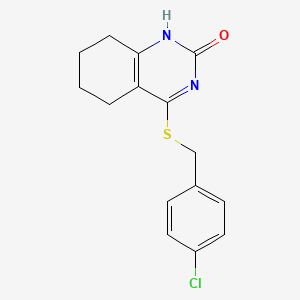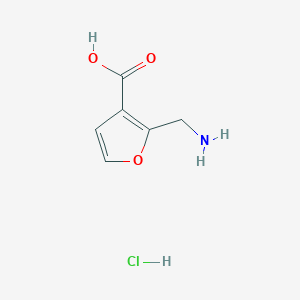![molecular formula C17H16N4OS B2833879 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034268-10-3](/img/structure/B2833879.png)
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the urea linkage between the bipyridine and thiophene moieties. This could potentially be achieved through a condensation reaction between an amine-substituted bipyridine and a isocyanate-substituted thiophene .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Research has focused on the synthesis of related urea derivatives and their potential anticancer activity. For example, Nammalwar et al. (2010) outlined the de novo synthesis of a primary metabolite with strong anticancer activity in several assays and cell lines, suggesting a potential clinical application for kidney cancer treatment without significant toxicity in animal studies (Nammalwar, Bunce, Benbrook, Lu, Li, Chen, & Berlin, 2010).
Complexation and Unfolding of Heterocyclic Ureas
Corbin et al. (2001) described the synthesis and conformational studies of heterocyclic ureas, which undergo concentration-dependent unfolding to form multiply hydrogen-bonded complexes. These findings have implications for self-assembly and molecular mimicry, which could be relevant to materials science and bioengineering (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Antiangiogenesis and Molecular Docking Studies
Machado et al. (2015) reported the synthesis, antiangiogenesis evaluation, and molecular docking studies of novel urea derivatives as VEGFR-2 tyrosine kinase inhibitors. This research highlights the role of these compounds in inhibiting endothelial cell proliferation, migration, and tube formation, pointing to their potential use in cancer treatment (Machado, Peixoto, Costa, Froufe, Calhelha, Abreu, Ferreira, Soares, & Queiroz, 2015).
Metabolism of Soluble Epoxide Hydrolase Inhibitors
Wan et al. (2019) discussed the in vitro and in vivo metabolism of a potent inhibitor of soluble epoxide hydrolase, revealing insights into the contributions of metabolites to the safety and effectiveness of such inhibitors. This research is significant for understanding the pharmacokinetics and potential therapeutic applications of urea-based inhibitors (Wan, Yang, McReynolds, Barnych, Wagner, Morisseau, Hwang, Sun, Blöcher, & Hammock, 2019).
Acetylcholinesterase Inhibition
Vidaluc et al. (1995) explored the synthesis and biochemical evaluation of flexible urea derivatives as novel acetylcholinesterase inhibitors. The research aimed to optimize the spacer length and conformational flexibility to enhance inhibitory activities, which could have implications for treating diseases like Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2-pyridin-3-ylpyridin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(21-12-15-4-2-8-23-15)20-10-13-5-7-19-16(9-13)14-3-1-6-18-11-14/h1-9,11H,10,12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUNKFIYPRWYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2S,3R)-3-aminooxolan-2-yl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B2833798.png)


![3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2833802.png)

![N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2833809.png)
![3-ethyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2833813.png)
![3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid](/img/structure/B2833815.png)


![7-butyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833818.png)
![1-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2833819.png)